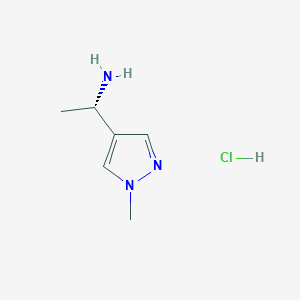

(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Description

(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a pyrazole ring substituted with a methyl group at the 1-position. Its (S)-enantiomeric form is of particular interest in medicinal chemistry due to the stereospecific interactions often required for biological activity.

Propriétés

IUPAC Name |

(1S)-1-(1-methylpyrazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5(7)6-3-8-9(2)4-6;/h3-5H,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCFGJPYGKFYQB-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN(N=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone Intermediate

A crucial intermediate in the preparation is 1-(1-Methyl-1H-pyrazol-4-yl)ethanone, which can be synthesized via palladium-catalyzed coupling reactions:

- Starting from 1-methyl-4-iodopyrazole and vinyl-n-butyl ether.

- Using palladium acetate as the catalyst and 1,3-bis(diphenylphosphino)propane as the ligand.

- Sodium carbonate serves as the base.

- The reaction is carried out in n-butanol under reflux for approximately 4 hours under an inert argon atmosphere.

- Post-reaction, the mixture is cooled, filtered, and solvent removed under reduced pressure.

- Purification is achieved by column chromatography using a dichloromethane:methanol (50:1) solvent system.

- The product is obtained as a yellowish solid with characteristic NMR signals (e.g., ^1H NMR δ 7.88, 7.85, 3.93, 2.42 ppm) confirming structure.

Conversion to the Amino Derivative

The ethanone intermediate is then converted to the corresponding ethan-1-amine derivative through reductive amination or other amination methods:

- Reductive amination involves reacting the ketone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- Chiral induction or resolution techniques are applied to isolate the (S)-enantiomer. This can be done via chiral catalysts or by using chiral auxiliaries.

- The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating crystallization and purification.

Chiral Resolution and Enantiomeric Purity

- The (S)-configuration is critical for biological activity; therefore, enantiomeric purity is ensured by either asymmetric synthesis or chiral resolution.

- Techniques such as chiral HPLC, crystallization with chiral acids, or enzymatic resolution are employed.

- The final hydrochloride salt form improves the compound’s stability and facilitates handling and formulation.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Pd-catalyzed coupling | 1-methyl-4-iodopyrazole, vinyl-n-butyl ether, Pd(OAc)2, 1,3-bis(diphenylphosphino)propane, Na2CO3 | Reflux in n-butanol, inert atmosphere, 4 h | 1-(1-Methyl-1H-pyrazol-4-yl)ethanone intermediate |

| 2 | Reductive amination | Ammonia or amine source, reducing agent (e.g., NaBH3CN) | Mild temperature, solvent dependent | (S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine |

| 3 | Chiral resolution/asymmetric synthesis | Chiral catalysts or auxiliaries, chiral HPLC | Variable depending on method | Enantiomerically pure (S)-amine |

| 4 | Salt formation | HCl in solvent | Room temperature | This compound |

Research Findings and Notes

- The palladium-catalyzed coupling step is well-established and provides good yields of the key pyrazole ethanone intermediate.

- Chiral induction is essential due to the biological relevance of the (S)-enantiomer. The choice of resolution method depends on scale and available resources.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.

- The compound and its analogues have been studied for various biological activities, including cytotoxicity and antiparasitic effects, highlighting the importance of stereochemistry in activity profiles.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related amines, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Physicochemical Properties of Similar Amine Derivatives

*Full name truncated for brevity: (S)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazinyl)pyrimidin-5-yl)ethan-1-amine.

Key Observations:

Substituent Diversity : The target compound’s pyrazole-methyl group contrasts with the propargylamine in 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine and the pyrimidinyloxy group in 2-(pyrimidin-2-yloxy)ethan-1-amine. These differences influence electronic properties and steric bulk, affecting reactivity and binding affinity in drug design .

Chirality and Purification : Unlike the catalogued building blocks in , the target compound requires stereochemical control. Its (S)-enantiomer is resolved via Supercritical Fluid Chromatography (SFC), achieving >98% purity . In contrast, the fluorophenyl derivative in emphasizes crystalline form optimization for stability, a common strategy in API development .

Functional and Application-Based Comparisons

- Pharmaceutical Relevance : The target compound’s role in synthesizing compound 113 highlights its utility in creating chiral carboxamide derivatives, which are prevalent in kinase inhibitors . The fluorophenyl derivative () targets disorders related to KIT, demonstrating how pyrazole-containing amines are versatile scaffolds in oncology .

- Solubility and Stability : The hydrochloride salt form of the target compound enhances solubility, a feature shared with 2-(pyrimidin-2-yloxy)ethan-1-amine dihydrochloride . However, the crystalline form of the fluorophenyl derivative () prioritizes thermal stability for formulation .

Activité Biologique

(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its pyrazole ring structure, which contributes to its biological activity. The IUPAC name is (1S)-1-(1-methylpyrazol-4-yl)ethanamine; hydrochloride, with the molecular formula and a CAS number of 1344933-05-6. Its solubility in water is reported to be high, making it suitable for various biological assays .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

A study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound possesses potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts.

The mechanism involves the modulation of signaling pathways associated with inflammation, such as the NF-kB pathway. By inhibiting this pathway, this compound can potentially reduce the expression of inflammatory mediators .

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties . Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms.

Case Study: Cancer Cell Proliferation

In a controlled study, the compound was tested on breast cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

These findings support the potential use of this compound as a lead for developing new anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing (S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride?

The synthesis typically involves multi-step processes starting with functionalization of the pyrazole ring. A validated approach includes:

- Step 1 : Alkylation of 1-methyl-1H-pyrazole at the 4-position using ethyl bromoacetate or analogous reagents.

- Step 2 : Hydrolysis of the ester intermediate to yield the corresponding carboxylic acid.

- Step 3 : Conversion to the primary amine via a Curtius rearrangement or Hofmann degradation.

- Step 4 : Resolution of the racemic mixture using chiral chromatography or enzymatic kinetic resolution. The hydrochloride salt is formed by treating the free base with HCl in anhydrous conditions .

Q. How is the enantiomeric purity of this compound validated?

Enantiomeric purity is confirmed using:

- Supercritical Fluid Chromatography (SFC) : Employing chiral stationary phases (e.g., YMC cellulose SC columns) with methanol co-solvent (40%) to resolve enantiomers. Retention times and peak integration are critical .

- Nuclear Magnetic Resonance (NMR) : Chiral derivatizing agents (e.g., Mosher’s acid chloride) can induce diastereomeric splitting in or spectra .

Q. What are the recommended storage conditions for this compound?

- Store under inert gas (argon/nitrogen) at -20°C in anhydrous conditions to prevent hygroscopic degradation.

- Use amber vials to avoid photolytic decomposition. Stability studies indicate no significant degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in crystal structure analysis (e.g., unit cell parameters vs. density functional theory (DFT) predictions) may arise from polymorphism or twinning. Mitigation strategies include:

- SHELXL Refinement : Use high-resolution X-ray diffraction data and anisotropic displacement parameters to refine atomic positions. The SHELX suite is robust for small-molecule crystallography .

- Hirshfeld Surface Analysis : Compare experimental and computed crystal packing to identify non-covalent interactions (e.g., hydrogen bonding, π-stacking) that influence structural variations .

Q. What methodologies are used to study the biological activity of this compound?

- Receptor Binding Assays : Radioligand displacement studies (e.g., -labeled antagonists) to determine IC values for targets like GPCRs or ion channels.

- Isotopic Labeling : Deuterated analogs (e.g., -labeled at the methyl group) enable tracking of metabolic stability via mass spectrometry .

- In Silico Docking : Molecular dynamics simulations using software like AutoDock Vina to predict binding modes to enzymes or receptors .

Q. How can polymorphic forms of this hydrochloride salt be characterized?

Polymorphism is assessed via:

- X-ray Powder Diffraction (XRPD) : Distinct diffraction patterns (e.g., 2θ peaks at 8.5°, 17.2°) differentiate crystalline forms.

- Differential Scanning Calorimetry (DSC) : Endothermic peaks correlate with melting points of polymorphs. For example, Form I may melt at 215°C, while Form II melts at 228°C .

Q. What strategies optimize the scalability of enantioselective synthesis?

- Continuous Flow Chemistry : Enhances reaction control and reduces racemization during scale-up.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >99% ee with minimal waste .

Methodological Notes

- Contradiction Handling : If spectroscopic data (e.g., NMR) conflicts with computational predictions, cross-validate using multiple techniques (IR, Raman) and consult crystallographic data .

- Safety Protocols : While non-hazardous per SDS, standard PPE (gloves, lab coat) is recommended during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.